![molecular formula C14H14N2O3S B2823264 N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide CAS No. 145260-32-8](/img/structure/B2823264.png)

N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

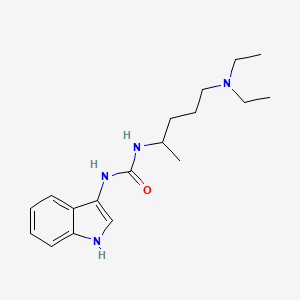

“N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide” is a chemical compound with the molecular formula C14H14N2O3S . It has a molecular weight of 290.34 . The compound is also known as EMBZBHS and is a sulfonohydrazide derivative.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was obtained by a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . Another study reported the preparation of a similar compound via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Applications De Recherche Scientifique

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base structures, including compounds related to N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide, have shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Spectroscopic Characterization

Structural and spectroscopic characterization of similar compounds, such as N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, has been conducted using X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods. These studies provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties, offering a foundation for further exploration of these compounds in various scientific applications (Inkaya et al., 2012).

Corrosion Inhibition

Research on sulfonohydrazide derivatives has demonstrated their potential as corrosion inhibitors for metals in acidic environments. Studies involving electrochemical evaluations and density functional theory (DFT) calculations reveal that these compounds, including variations of this compound, can effectively protect metals against corrosion, with their efficiency influenced by molecular structure and environmental conditions (Ichchou et al., 2019).

Sensor Probe Fabrication

A study on the fabrication of sensor probes based on methoxybenzylidenebenzenesulfonohydrazide compounds for the selective detection of gallium (Ga3+) ions showcases the versatility of these compounds in sensor technology. These sensor probes exhibit high sensitivity and specificity, demonstrating the potential of this compound derivatives in environmental and biological sample analysis (Hussain et al., 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide involves the condensation of 2-methoxybenzaldehyde with benzenesulfonyl hydrazide in the presence of a base to form the corresponding hydrazone. The hydrazone is then treated with an alkylating agent to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "benzenesulfonyl hydrazide", "base", "alkylating agent" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde and benzenesulfonyl hydrazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium acetate or potassium carbonate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting hydrazone and wash with a suitable solvent such as diethyl ether or chloroform.", "Step 4: Dissolve the hydrazone in a suitable solvent such as ethanol or methanol.", "Step 5: Add an alkylating agent such as methyl iodide or ethyl bromide to the reaction mixture and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash with a suitable solvent such as diethyl ether or chloroform.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |

Numéro CAS |

145260-32-8 |

Formule moléculaire |

C14H14N2O3S |

Poids moléculaire |

290.34 g/mol |

Nom IUPAC |

N-[(Z)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C14H14N2O3S/c1-19-14-10-6-5-7-12(14)11-15-16-20(17,18)13-8-3-2-4-9-13/h2-11,16H,1H3/b15-11- |

Clé InChI |

NWEDWKGLPDLJII-PTNGSMBKSA-N |

SMILES isomérique |

COC1=CC=CC=C1/C=N\NS(=O)(=O)C2=CC=CC=C2 |

SMILES |

COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 |

SMILES canonique |

COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2823183.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823193.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2823194.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-6-methyl-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823197.png)

![2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2823199.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2823200.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)

![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2823204.png)